molecular formula C11H10F2O4 B12533046 3-(Cyclopropyloxy)-4-(difluoromethoxy)benzoic acid CAS No. 672883-89-5

3-(Cyclopropyloxy)-4-(difluoromethoxy)benzoic acid

Cat. No.: B12533046
CAS No.: 672883-89-5
M. Wt: 244.19 g/mol
InChI Key: RBXKIZDZSLYFLM-UHFFFAOYSA-N
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Description

3-(Cyclopropyloxy)-4-(difluoromethoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a cyclopropyloxy group and a difluoromethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropyloxy)-4-(difluoromethoxy)benzoic acid typically involves the introduction of the cyclopropyloxy and difluoromethoxy groups onto a benzoic acid core. One common method is the reaction of 3-hydroxy-4-(difluoromethoxy)benzoic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropyloxy)-4-(difluoromethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

3-(Cyclopropyloxy)-4-(difluoromethoxy)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Cyclopropyloxy)-4-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethoxy)benzoic acid: Lacks the cyclopropyloxy group but shares the difluoromethoxy group.

    4-(Cyclopropyloxy)benzoic acid: Lacks the difluoromethoxy group but contains the cyclopropyloxy group.

    Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring.

Uniqueness

3-(Cyclopropyloxy)-4-(difluoromethoxy)benzoic acid is unique due to the presence of both cyclopropyloxy and difluoromethoxy groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance the compound’s reactivity, stability, and potential for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

672883-89-5

Molecular Formula

C11H10F2O4

Molecular Weight

244.19 g/mol

IUPAC Name

3-cyclopropyloxy-4-(difluoromethoxy)benzoic acid

InChI

InChI=1S/C11H10F2O4/c12-11(13)17-8-4-1-6(10(14)15)5-9(8)16-7-2-3-7/h1,4-5,7,11H,2-3H2,(H,14,15)

InChI Key

RBXKIZDZSLYFLM-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C(=O)O)OC(F)F

Origin of Product

United States

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